molecular formula C18H15N3O3S B2809307 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 313500-33-3

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2809307
CAS No.: 313500-33-3
M. Wt: 353.4
InChI Key: WMGYGAZRJHFSQF-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a thiazole-derived compound featuring a 2,5-dimethylphenyl substituent at the 4-position of the thiazole ring and a 4-nitrobenzamide group at the 2-position. The nitro group is a strong electron-withdrawing substituent, while the methyl groups on the phenyl ring contribute to lipophilicity and steric effects. This structural combination may influence its biological activity, particularly in contexts such as enzyme inhibition or receptor binding.

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-11-3-4-12(2)15(9-11)16-10-25-18(19-16)20-17(22)13-5-7-14(8-6-13)21(23)24/h3-10H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGYGAZRJHFSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethylbenzoyl chloride and an appropriate thiazole derivative.

    Nitration: The nitro group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

(a) N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-benzamide (Compound 2D216)
  • Structure : Shares the 4-(2,5-dimethylphenyl)thiazol-2-yl backbone but replaces the nitrobenzamide with a piperidinylsulfonyl group.
(b) N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
  • Structure : Substitutes the nitrobenzamide with an acetamide group.
  • Properties : Lower molecular weight (246.33 vs. 353.395) and logP (3.67 vs. ~3.7–4.0 estimated for the nitro derivative), indicating higher lipophilicity.
  • Implications : The acetamide’s electron-donating nature may reduce binding affinity in systems requiring strong dipole interactions .

Substituent Positional Isomerism

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
  • Structure : Differs in the methyl group positions (2,4-dimethylphenyl vs. 2,5-dimethylphenyl).
  • Studies on PET inhibitors (e.g., ) show that substituent position significantly affects activity, with 2,5-dimethylphenyl derivatives exhibiting superior inhibition (IC50 ~10 µM) compared to other isomers .

Functional Group Modifications

(a) N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide
  • Structure : Replaces nitro and methyl groups with methoxy and fluorophenylmethoxy groups.
  • Properties : Methoxy groups are electron-donating, which may reduce electron-deficient character critical for interactions with targets like photosynthetic electron transport (PET) inhibitors. The fluorophenyl group enhances lipophilicity but introduces steric bulk .
(b) 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide hydrochloride
  • Structure : Adds a chloromethyl group to the thiazole ring and an acetamide substituent.
  • The hydrochloride salt improves solubility but may limit blood-brain barrier penetration .

Table 1: Structural and Functional Comparisons

Compound Name Molecular Weight Key Substituents logP Notable Activity
Target Compound 353.395 4-Nitrobenzamide, 2,5-dimethyl ~3.7–4.0 Potential PET inhibition
Compound 2D216 ~430 (estimated) Piperidinylsulfonyl ~2.5–3.0 NF-κB activation enhancer
N-[4-(2,5-dimethylphenyl)thiazol-2-yl]acetamide 246.33 Acetamide 3.67 N/A (structural analog)
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide 353.395 4-Nitrobenzamide, 2,4-dimethyl ~3.7–4.0 Likely reduced PET inhibition*

*Inferred from , where substituent position strongly influenced activity.

Table 2: Substituent Electronic Effects

Substituent Electronic Nature Impact on Activity
Nitro (NO₂) Strong EWG Enhances dipole interactions; may improve binding to electron-rich targets
Sulfonamide (SO₂NR₂) Moderate EWG Increases polarity; may reduce membrane permeability
Methoxy (OCH₃) EWG/EDG* Variable effects depending on context

*Methoxy can act as an electron-donating group via resonance but electron-withdrawing via induction.

Research Findings and Mechanistic Insights

  • PET Inhibition : In , N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides showed potent PET inhibition (IC50 ~10 µM), attributed to optimal lipophilicity and electron-withdrawing substituents. The target compound’s nitro group may similarly enhance PET inhibition, though direct evidence is lacking .
  • Immunomodulation: Compound 2D216’s sulfonamide group facilitated NF-κB activation, highlighting how functional group choice tailors activity toward specific pathways .
  • Steric Effects : The 2,5-dimethylphenyl configuration minimizes steric clashes compared to 2,4-dimethyl isomers, as seen in PET inhibitors .

Biological Activity

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, a nitro group, and a dimethylphenyl substituent. The structural formula can be represented as follows:

C15H14N4O2S\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to modulate the activity of various enzymes and receptors involved in disease pathways. For example:

  • Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in cancer cell proliferation and survival.
  • Receptor Binding : It can bind to G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be quantified through Minimum Inhibitory Concentration (MIC) assays.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

Anticancer Properties

In vitro studies have demonstrated that this compound has cytotoxic effects on several cancer cell lines. The following table summarizes the findings from recent studies:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)10Induction of apoptosis
MCF-7 (breast cancer)15Cell cycle arrest
A549 (lung cancer)12Inhibition of proliferation

Study on Anticonvulsant Activity

A study evaluated the anticonvulsant properties of various nitrobenzamide derivatives, including this compound. The compound was tested in mice using the maximal electroshock seizure (MES) test. Results indicated a protective index comparable to established anticonvulsants like phenytoin .

Research on Neurotoxicity

Another study assessed the neurotoxic effects associated with the administration of this compound. The results showed a favorable safety profile with low neurotoxicity at therapeutic doses, suggesting potential for safe use in further pharmacological applications.

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